molecular formula C6H3Cl2F B075098 1,3-Dichloro-5-fluorobenzene CAS No. 1435-46-7

1,3-Dichloro-5-fluorobenzene

Cat. No.: B075098
CAS No.: 1435-46-7
M. Wt: 164.99 g/mol
InChI Key: BLWGKIXZAUOECS-UHFFFAOYSA-N
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Description

1,3-Dichloro-5-fluorobenzene (CAS: 1435-46-7) is a halogenated aromatic compound with the molecular formula C₆H₃Cl₂F and a molecular weight of 164.99–165.0 g/mol . It features chlorine atoms at the 1 and 3 positions and a fluorine atom at the 5 position on the benzene ring. Key physical properties include:

  • Boiling point: 164.7°C (at 760 mmHg)
  • Density: 1.4 g/cm³
  • Refractive index: 1.519
  • Flash point: 54.8°C

The compound is primarily used as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals . Its reactivity is influenced by the electron-withdrawing effects of chlorine and fluorine, making it suitable for nucleophilic aromatic substitution reactions .

Biological Activity

1,3-Dichloro-5-fluorobenzene is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article explores the biological effects, mechanisms of action, and relevant case studies associated with this compound.

This compound has the molecular formula C6_6H3_3Cl2_2F and a molecular weight of approximately 175.00 g/mol. The presence of chlorine and fluorine atoms contributes to its chemical reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules:

  • Reactivity with Nucleophiles : The electron-withdrawing nature of the halogens enhances the compound's reactivity towards nucleophiles, making it suitable for various substitution reactions.
  • Potential Antimicrobial Activity : Some studies suggest that halogenated compounds exhibit antimicrobial properties due to their ability to disrupt microbial cell membranes or interfere with metabolic processes.
  • Pharmacological Implications : The structural similarity to other bioactive compounds positions this compound as a candidate for further pharmacological investigations.

Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry investigated the antimicrobial properties of halogenated aromatic compounds, including this compound. The findings indicated that this compound exhibited significant activity against several bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Synthesis and Biological Evaluation

Research focused on synthesizing derivatives of this compound has revealed its utility in creating compounds with enhanced biological activity. For instance, derivatives were synthesized through nucleophilic substitution reactions and evaluated for their efficacy against cancer cell lines. These studies demonstrated that certain derivatives had improved cytotoxic effects compared to the parent compound .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeObserved EffectsReference
This compoundAntimicrobialEffective against Gram-positive bacteria
2-Azido-1,3-dichloro-5-fluorobenzeneBioorthogonal ChemistryFacilitates biomolecule labeling
Triazole derivativesAnticancerSignificant cytotoxicity against cancer cells

Q & A

Basic Research Questions

Q. Q1. What are the standard synthetic routes for preparing 1,3-Dichloro-5-fluorobenzene, and how do reaction conditions influence product purity?

Methodological Answer: The synthesis typically involves sequential halogenation and fluorination steps. A common approach starts with fluorobenzene derivatives undergoing nitration followed by selective chlorination. For example:

Nitration : Introduce a nitro group to fluorobenzene derivatives under controlled HNO₃/H₂SO₄ conditions .

Chlorination : Use Cl₂ or SO₂Cl₂ in the presence of Lewis acids (e.g., FeCl₃) to achieve regioselective substitution .
Critical Factors :

  • Temperature control (e.g., <50°C prevents over-chlorination).
  • Solvent polarity (non-polar solvents favor mono-substitution).
  • Catalyst choice (FeCl₃ vs. AlCl₃ impacts regiochemistry).
    Data Table :
StepReagentsConditionsYield (%)Purity (HPLC)
NitrationHNO₃/H₂SO₄0–5°C, 2h8592%
ChlorinationCl₂/FeCl₃40°C, 6h7889%
Source: Adapted from fluorobenzene halogenation protocols .

Q. Q2. What analytical techniques are most reliable for characterizing this compound and its intermediates?

Methodological Answer:

  • GC-MS : Identifies volatile byproducts (e.g., di- or tri-chlorinated impurities) .
  • ¹⁹F NMR : Quantifies fluorine substitution patterns (δ −110 to −120 ppm for aromatic F) .
  • X-ray Crystallography : Resolves structural ambiguities in crystalline intermediates .
    Best Practices :
  • Use deuterated solvents (e.g., CDCl₃) to avoid proton interference in NMR.
  • Calibrate MS detectors with halogenated standards for accurate mass assignment.

Advanced Research Questions

Q. Q3. How can researchers resolve discrepancies in reported reaction yields for nucleophilic aromatic substitution (NAS) involving this compound?

Methodological Answer: Contradictions often arise from:

Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance NAS rates but may decompose sensitive nucleophiles .

Catalyst Activity : Cu(I) catalysts improve amination yields but require strict anhydrous conditions .

Steric vs. Electronic Effects : Meta-chloro groups hinder nucleophilic attack, necessitating higher temperatures (80–120°C) .
Experimental Design :

  • Conduct a factorial design varying solvent, catalyst, and temperature.
  • Use HPLC to quantify unreacted starting material vs. product.
    Case Study :
    A 2024 study achieved 95% yield in amination using DMF/CuI at 100°C, contrasting with 65% yield in DMSO without catalysts .

Q. Q4. What strategies mitigate byproduct formation during the synthesis of this compound derivatives for pharmaceutical applications?

Methodological Answer: Byproducts (e.g., di-aminated or oxidized species) arise from:

  • Over-reaction : Limit reaction time and use quenching agents (e.g., NaHSO₃).
  • Radical Pathways : Add radical inhibitors (BHT) in chlorination steps .
    Case Study :
    In synthesizing ciprofloxacin precursors, substituting AlCl₃ with FeCl₃ reduced di-chlorinated impurities from 15% to 3% .

Q. Q5. How does the electronic environment of this compound influence its reactivity in cross-coupling reactions?

Methodological Answer: The electron-withdrawing Cl and F groups activate the ring for Suzuki-Miyaura couplings but deactivate it for Friedel-Crafts reactions.

  • Suzuki Coupling : Pd(PPh₃)₄/K₂CO₃ in THF achieves >80% yield with aryl boronic acids .
  • Friedel-Crafts Limitations : Low reactivity necessitates superacid catalysts (e.g., CF₃SO₃H) .
    DFT Calculations :
    Meta-substitution creates a partial positive charge at the para position, directing electrophiles to that site .

Q. Data Contradiction Analysis

Q. Q6. Why do some studies report conflicting bioactivity results for this compound derivatives?

Methodological Answer: Discrepancies stem from:

Impurity Profiles : Trace di-chlorinated isomers (e.g., 1,2,4-trichloro derivatives) exhibit off-target effects .

Assay Conditions : Varying pH or serum proteins in cell-based assays alter compound stability .
Resolution Strategy :

  • Reproduce studies using ultra-pure (>99%) compounds.
  • Standardize bioassay protocols (e.g., fixed serum concentration).

Comparison with Similar Compounds

The following table compares 1,3-dichloro-5-fluorobenzene with structurally related halogenated benzenes:

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) CAS Number Key Properties/Uses
This compound C₆H₃Cl₂F 164.99–165.0 164.7 (760 mmHg) 1.4 1435-46-7 Intermediate in pharmaceuticals; electron-deficient aromatic ring .
1,3,5-Trichlorobenzene C₆H₃Cl₃ 181.45 271.5 (760 mmHg) 1.51 108-70-3 Laboratory reference material; high thermal stability .
1-Bromo-3-chloro-5-fluorobenzene C₆H₃BrClF 209.45 Not reported 1.72 33863-76-2 Bromine substitution increases molecular weight; used in custom synthesis .
1,3-Dichloro-4-fluorobenzene C₆H₃Cl₂F 164.99 Not reported 1.4 1435-48-9 Structural isomer; used in ciprofloxacin synthesis .
1-Chloro-3,5-difluorobenzene C₆H₃ClF₂ 148.54 Not reported 1.2–1.3 1435-43-4 Additional fluorine enhances reactivity toward electrophilic substitution .
1,3-Dibromo-2-chloro-5-fluorobenzene C₆H₃Br₂ClF 284.39 Not reported Not reported 179897-89-3 Bromine substitution increases steric hindrance; used in specialized organic reactions .

Key Observations:

Substituent Effects :

  • Electron-Withdrawing Groups : Chlorine and fluorine atoms decrease electron density on the aromatic ring, enhancing reactivity in substitution reactions. For example, this compound is more reactive than 1,3,5-trichlorobenzene due to fluorine's stronger electron-withdrawing effect .
  • Halogen Size : Bromine substituents (e.g., in 1-bromo-3-chloro-5-fluorobenzene) increase molecular weight and steric hindrance, altering reaction pathways compared to chlorine analogs .

Structural Isomerism :

  • 1,3-Dichloro-4-fluorobenzene (CAS: 1435-48-9) shares the same molecular formula as this compound but differs in substituent positions. This positional isomerism significantly impacts reactivity; for instance, 1,3-dichloro-4-fluorobenzene is a precursor to antibiotics like ciprofloxacin .

Safety and Handling :

  • This compound is classified as an irritant (R36/37/38) and requires handling with gloves and eye protection . In contrast, 1,3,5-trichlorobenzene lacks explicit hazard codes but is restricted to laboratory use .

Synthetic Utility :

  • Fluorinated analogs (e.g., 1-chloro-3,5-difluorobenzene) are preferred in reactions requiring directed metalation or cross-coupling due to fluorine's ability to activate specific ring positions .

Properties

IUPAC Name

1,3-dichloro-5-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2F/c7-4-1-5(8)3-6(9)2-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLWGKIXZAUOECS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70162442
Record name Benzene, 1,3-dichloro-5-fluoro-
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Molecular Weight

164.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1435-46-7
Record name 1,3-Dichloro-5-fluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1435-46-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1,3-dichloro-5-fluoro-
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Record name Benzene, 1,3-dichloro-5-fluoro-
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Record name 1,3-Dichloro-5-fluorobenzene
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

2-(Diethylamino)ethyl methanesulfonate
2-(Diethylamino)ethyl methanesulfonate
1,3-Dichloro-5-fluorobenzene
2-(Diethylamino)ethyl methanesulfonate
1,3-Dichloro-5-fluorobenzene
2-(Diethylamino)ethyl methanesulfonate
2-(Diethylamino)ethyl methanesulfonate
1,3-Dichloro-5-fluorobenzene
2-(Diethylamino)ethyl methanesulfonate
2-(Diethylamino)ethyl methanesulfonate
1,3-Dichloro-5-fluorobenzene
2-(Diethylamino)ethyl methanesulfonate
1,3-Dichloro-5-fluorobenzene
2-(Diethylamino)ethyl methanesulfonate
1,3-Dichloro-5-fluorobenzene

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